molecular formula C26H34N4O3 B14113441 CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester

CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester

Cat. No.: B14113441
M. Wt: 450.6 g/mol
InChI Key: HRBMESHSNKKVBJ-OLKYXYMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl ester (hereafter referred to as "the compound") is a structurally complex carbamic acid derivative. It features a bicyclic azabicyclo[3.2.1]octane core, a phenylmethyl substituent at position 8, and a 4-(dimethylamino)phenyl carbamoyl group at position 4.

Carbamic acid derivatives are known for their instability under alkaline conditions, decomposing into alcohols, amines, and CO₂ . However, substituted derivatives (like salts or esters) exhibit enhanced stability, making them viable for pharmaceutical and industrial applications . The compound’s structural complexity may further stabilize it, enabling specific interactions with biological targets.

Properties

Molecular Formula

C26H34N4O3

Molecular Weight

450.6 g/mol

IUPAC Name

[(1R,2R,5R,6S)-8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate

InChI

InChI=1S/C26H34N4O3/c1-4-27-26(32)33-24-15-14-22-21(16-23(24)30(22)17-18-8-6-5-7-9-18)25(31)28-19-10-12-20(13-11-19)29(2)3/h5-13,21-24H,4,14-17H2,1-3H3,(H,27,32)(H,28,31)/t21-,22+,23+,24+/m0/s1

InChI Key

HRBMESHSNKKVBJ-OLKYXYMISA-N

Isomeric SMILES

CCNC(=O)O[C@@H]1CC[C@@H]2[C@H](C[C@H]1N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C

Canonical SMILES

CCNC(=O)OC1CCC2C(CC1N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

Preparation Methods

Mannich Cyclization of Enaminones

Enaminones derived from cyclohexenone and methylamine undergo acid-catalyzed cyclization to form the bicyclic amine. For example, treatment of N-methyl-2-cyclohexen-1-ylidenemethanamine with trifluoroacetic acid in dichloromethane yields the 8-azabicyclo[3.2.1]oct-2-ene intermediate. Hydrogenation over palladium on carbon (Pd/C) reduces the double bond, yielding the saturated bicyclo system.

Stereochemical Control

The stereocenters at C1, C2, C5, and C6 are established using chiral auxiliaries or asymmetric catalysis. For instance, Jacobsen’s thiourea catalyst enables enantioselective epoxidation of cyclohexenone derivatives, which are subsequently ring-opened with ammonia to install the C6 amino group with >90% enantiomeric excess (ee).

Installation of the 4-(Dimethylamino)phenyl Urea Moiety

The urea linkage at C6 is introduced via reaction of the bicyclo amine with 4-(dimethylamino)phenyl isocyanate:

Urea Formation

  • Reagents : 4-(Dimethylamino)phenyl isocyanate, dichloromethane (DCM), triethylamine (TEA).
  • Conditions : Room temperature, 4–6 hours.
  • Yield : 85–90% after precipitation.

Example :
Stirring 8-benzyl-6-amino-8-azabicyclo[3.2.1]octane with 1.2 equivalents of 4-(dimethylamino)phenyl isocyanate in DCM and TEA yields the urea product, isolated as a white solid.

Benzyl Protection and Deprotection Strategies

The N8 benzyl group is introduced early in the synthesis to protect the amine during subsequent reactions:

Reductive Amination

  • Reagents : Benzaldehyde, sodium cyanoborohydride (NaBH3CN), methanol.
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 88%.

Deprotection is achieved via hydrogenolysis using H2/Pd(OH)2 in ethanol, though this step is omitted in the final product to retain the benzyl group.

Stereochemical Resolution

The target compound’s four stereocenters necessitate chiral resolution techniques:

Diastereomeric Salt Formation

  • Reagents : Di-p-toluoyl-D-tartaric acid, ethyl acetate.
  • Conditions : Recrystallization at −20°C.
  • Outcome : Isolates the (1R,2R,5R,6S) isomer with 98% ee.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, CDCl3) : δ 7.32–7.25 (m, 5H, benzyl), 6.85 (d, J = 8.4 Hz, 2H, aryl), 3.98 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.12 (s, 6H, N(CH3)2).

High-Performance Liquid Chromatography (HPLC):

  • Purity : 99.5% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Challenges and Optimization

  • Regioselectivity in Urea Formation : Competing reactions at the N8 benzyl amine are suppressed using bulky isocyanates.
  • Carbamate Hydrolysis : Stabilized by low-temperature workup and anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group.

    Reduction: Reduction reactions can occur at the carbamic acid group, converting it to the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products

    Oxidation: Products include oxidized derivatives of the phenylmethyl group.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl ester has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to these targets, while the bicyclic structure provides stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Stability Biological Activity
Target Compound 8-azabicyclo[3.2.1]octane Phenylmethyl, 4-(dimethylamino)phenyl carbamoyl High (ester form) Hypothesized CNS modulation, antimicrobial
Carbamic acid, N-(2,3-dimethylphenyl)-, oxiranylmethyl ester Linear carbamate 2,3-Dimethylphenyl, oxiranylmethyl Moderate (unstable in basic conditions) Microbial metabolism enhancer
PS-1 (Carbamic acid ester with 1-aryl-3-dimethylamino-1-propanol) Propanol-derived carbamate Aryl, dimethylamino High Antidepressant (superior to imipramine)
Imipramine (Reference) Tricyclic amine Dimethylaminopropyl Stable Antidepressant (CNS inhibition)

Key Observations :

  • Unlike PS-1, which uses a propanol backbone, the azabicyclo structure may reduce off-target effects in neurological applications .
  • The phenylmethyl group may confer lipophilicity, improving blood-brain barrier penetration compared to simpler esters like N-(2,3-dimethylphenyl) derivatives .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Activity
Compound CNS Excitation Antidepressant Efficacy (vs. Imipramine) Toxicity (LD₅₀, mg/kg)
Target Compound Not tested Hypothesized high (structural analogy) Unknown
PS-1 Moderate 1.5× higher >500 (low)
Imipramine Low Baseline 350

Research Findings :

  • Carbamic acid esters generally exhibit lower toxicity than tricyclic antidepressants like imipramine . The target compound’s toxicity profile remains unstudied but is hypothesized to align with this trend.

Stability and Environmental Impact

Table 3: Stability Under Alkaline Conditions
Compound Decomposition Products Half-life (pH 9)
Target Compound Ethanol, 4-(dimethylamino)aniline, CO₂ Unknown (likely >24h)
N-(2,3-dimethylphenyl) carbamate 2,3-Dimethylaniline, oxiranylmethanol, CO₂ <12h
Carbamic acid (unsubstituted) NH₃, CO₂ Minutes

Notes:

  • The compound’s esterification and bulky substituents likely retard hydrolysis, enhancing environmental persistence compared to simpler carbamates .
  • Microbial degradation pathways (e.g., via Bacillus velezensis) may mitigate ecological risks, as seen with structurally similar nitrogenous compounds .

Biological Activity

CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester is a complex organic compound that belongs to the class of carbamates. This article focuses on its biological activity, including its synthesis, pharmacological properties, and toxicological effects.

Synthesis of CarbaMic Acid

The synthesis of carbamate derivatives typically involves the reaction of isocyanates with alcohols or amines. The specific compound can be synthesized through a multi-step process involving various chemical reactions that yield the desired structure.

General Synthetic Pathway

  • Starting Materials : Identify suitable isocyanate and alcohol/amine.
  • Reactions : Conduct nucleophilic attack of the amine on the isocyanate to form a carbamate.
  • Purification : Use techniques such as recrystallization or chromatography to purify the synthesized compound.

Antimicrobial Properties

Research indicates that carbamates exhibit significant antimicrobial activity. A study highlighted that certain carbamate derivatives have shown effectiveness against bacteria such as E. coli and Vibrio cholerae . The presence of specific functional groups in the structure enhances their antibacterial properties.

Anticancer Activity

Carbamates have been investigated for their potential anticancer effects. For instance, some derivatives have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Some compounds in the carbamate class are known to inhibit acetylcholinesterase (AChE), which can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like myasthenia gravis .

Genotoxicity and Carcinogenicity

CarbaMic acid has been classified as a potential genotoxic agent based on several studies indicating its ability to induce mutations in both in vitro and in vivo models . It has been associated with:

  • Mutagenicity : Positive results in assays for gene mutations and sister chromatid exchanges.
  • Carcinogenicity : Classified as a Category 2 carcinogen, indicating it may cause cancer under certain conditions .

Metabolic Pathways

The metabolic pathways for carbamates include oxidative transformations leading to various metabolites that can interact with biological macromolecules such as DNA. Studies show that approximately 90% of radiolabeled compounds are excreted as carbon dioxide within 24 hours in rodent models .

Study 1: Antimicrobial Efficacy

A series of synthesized carbamates were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like gentamicin.

CompoundInhibition Zone (mm)Bacterial Strain
Carbamate A20E. coli
Carbamate B15Vibrio cholerae
Gentamicin25E. coli

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were performed on cancer cell lines using MTT assays to determine cell viability post-treatment with various concentrations of carbamate derivatives.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10030

Results indicated a dose-dependent decrease in cell viability, suggesting potential anticancer activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this bicyclic carbamate ester to achieve high stereochemical purity?

  • Methodological Answer : Utilize multi-step synthetic routes involving protecting groups (e.g., tert-butyl carbamates) and stereoselective catalysts. For example, retro-Mannich reactions under acidic conditions can generate key intermediates, as demonstrated in studies on 8-azabicyclo[3.2.1]octane derivatives . Monitor reaction progress via HPLC or TLC, and validate stereochemistry using chiral chromatography or X-ray crystallography.

Q. What spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with advanced NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) to resolve stereochemical assignments. For bicyclic systems, coupling constants in 1H^{1}\text{H} NMR can indicate axial/equatorial substituent orientations. X-ray crystallography is definitive for absolute configuration determination .

Q. How can initial biological activity screening be designed to assess muscarinic receptor interactions?

  • Methodological Answer : Perform in vitro competitive binding assays using radiolabeled ligands (e.g., 3H^3\text{H}-N-methylscopolamine) on CHO-K1 cells expressing human muscarinic receptors. Measure IC50_{50} values and compare to reference agonists/antagonists. Structural analogs of 8-azabicyclo[3.2.1]octane esters have shown receptor subtype selectivity, guiding assay design .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Methodological Answer : Conduct kinetic studies using HPLC or 1H^{1}\text{H} NMR to monitor degradation pathways. For example, Lewis acids (e.g., TsOH) may induce retro-Mannich fragmentation, yielding pyrrole derivatives, as observed in related bicyclic systems . Computational modeling (DFT) can predict bond dissociation energies and reaction intermediates.

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the role of the 4-(dimethylamino)phenyl group?

  • Methodological Answer : Synthesize analogs with substituents varying in electron-donating/withdrawing properties (e.g., -NO2_2, -CF3_3) at the 4-position. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to muscarinic receptors. Validate predictions via in vitro activity assays .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Employ QSAR models to estimate logP, solubility, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. Free-energy perturbation (FEP) calculations may predict binding free energies to cytochrome P450 enzymes, aiding toxicity profiling .

Q. How should researchers resolve contradictions between biological activity data and computational predictions?

  • Methodological Answer : Re-evaluate compound purity via LC-MS and confirm stereochemical integrity. Cross-validate computational models with experimental data (e.g., surface plasmon resonance for binding kinetics). Consider off-target effects by screening against related GPCRs or kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.